Potassium 5-oxo-L-prolinate

CAS No.: 4810-50-8

Cat. No.: VC3866574

Molecular Formula: C5H6KNO3

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4810-50-8 |

|---|---|

| Molecular Formula | C5H6KNO3 |

| Molecular Weight | 167.2 g/mol |

| IUPAC Name | potassium;(2S)-5-oxopyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |

| Standard InChI Key | WKHCFXKQKDNLEB-DFWYDOINSA-M |

| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)[O-].[K+] |

| SMILES | C1CC(=O)NC1C(=O)[O-].[K+] |

| Canonical SMILES | C1CC(=O)NC1C(=O)[O-].[K+] |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition and Coordination Chemistry

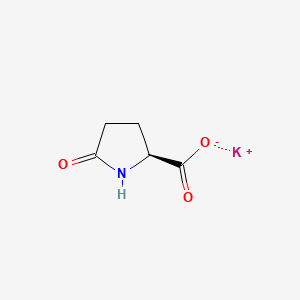

Potassium 5-oxo-L-prolinate consists of a 5-oxo-L-prolinate anion bound to a potassium cation. The prolinate moiety features a five-membered pyrrolidone ring with a ketone group at the 5-position and a carboxylate group at the 2-position (Figure 1) . X-ray crystallography reveals a monodentate coordination mode, where the potassium ion interacts primarily with the carboxylate oxygen. The stereochemistry at the 2-position is exclusively L-configuration, critical for its biological activity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₆NO₃·K | |

| Molecular weight | 167.20 g/mol | |

| SMILES notation | [K+].[O-]C(=O)[C@@H]1CCC(=O)N1 | |

| Optical activity | [α]D²⁵ = -50° (c = 1, H₂O) |

Physicochemical Characteristics

The compound is hygroscopic and soluble in water (>100 mg/mL at 25°C) but insoluble in nonpolar solvents . Its pKa values are 1.9 (carboxylate) and 9.7 (pyrrolidone nitrogen), enabling pH-dependent charge states . Differential scanning calorimetry shows a decomposition temperature of 285°C.

Biosynthesis and Metabolic Pathways

Enzymatic Production via 5-Oxoprolinase

In vivo, 5-oxo-L-proline is generated through γ-glutamylcyclotransferase activity on γ-glutamyl amino acids. Potassium 5-oxo-L-prolinate forms spontaneously in potassium-rich physiological environments . The enzyme 5-oxoprolinase then catalyzes its ATP-dependent conversion to L-glutamate, a reaction requiring Mg²⁺/Mn²⁺ and K⁺ as cofactors (Equation 1) :

This reaction is irreversible under physiological conditions (ΔG°' = -8.2 kcal/mol) .

Industrial Synthesis

Large-scale production involves neutralizing 5-oxo-L-proline with potassium hydroxide in aqueous ethanol (Equation 2):

Reaction conditions (60°C, pH 7.5–8.0) yield >95% purity after recrystallization.

Biological Roles and Transport Mechanisms

Role in the γ-Glutamyl Cycle

As a key intermediate, potassium 5-oxo-L-prolinate links glutathione metabolism to glutamate synthesis. Dysregulation of its conversion to glutamate is implicated in 5-oxoprolinuria, a rare metabolic disorder .

Membrane Transport via SLC16A1

The proton-coupled monocarboxylate transporter SLC16A1 mediates cellular uptake of 5-oxo-L-prolinate. Key findings include:

-

Inhibition Profile: 30 µM α-cyano-4-hydroxycinnamate reduces transport by 85% .

-

Kinetic Parameters: Wild-type SLC16A1 has a Kₘ of 0.8 mM, while the D490E mutant exhibits reduced affinity (Kₘ = 2.3 mM) .

Table 2: Transport Modulation by Ionic Conditions

| Condition | Uptake (% of Control) |

|---|---|

| Na⁺-free | 91.0 ± 2.5 |

| Cl⁻-free | 95.0 ± 5.0 |

| 50 mM KCl | 99.5 ± 1.4 |

| 40 µM CCCP (protonophore) | 24.9 ± 1.1 |

Applications in Industry and Medicine

Cosmetic Formulations

As potassium PCA (INCI: Potassium PCA), it functions as a humectant in moisturizers (0.005–0.05% w/w), enhancing stratum corneum hydration by 22% in clinical trials . Its small molecular weight (167 Da) enables deep epidermal penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume